molecular formula C16H17NO3S B5758070 4-(4-biphenylylsulfonyl)morpholine

4-(4-biphenylylsulfonyl)morpholine

Cat. No.: B5758070
M. Wt: 303.4 g/mol
InChI Key: KNDWIWYIFOKLFQ-UHFFFAOYSA-N
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Description

4-(4-Biphenylylsulfonyl)morpholine (CAS: N/A) is a sulfonamide derivative of morpholine, characterized by a biphenyl group attached to the sulfonyl moiety. This compound is synthesized via nucleophilic substitution reactions involving aryl Grignard reagents and sulfonyl chloride precursors, as demonstrated in combinatorial chemistry workflows . The compound is primarily used as a building block in medicinal chemistry and materials science due to its stability and versatility in forming heterocyclic frameworks .

Properties

IUPAC Name

4-(4-phenylphenyl)sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3S/c18-21(19,17-10-12-20-13-11-17)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-9H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNDWIWYIFOKLFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

4-(Phenylsulfonyl)morpholine (CAS: 5033-21-6)
  • Structure : A phenyl group replaces the biphenylyl substituent.
  • Key Differences : The absence of a second phenyl ring reduces lipophilicity (clogP ~2.1 vs. ~3.5 estimated for the biphenylyl derivative) and limits aromatic stacking interactions .
  • Applications : Widely used in high-throughput screening for kinase inhibitors and antimicrobial agents .
4-[(4-Methoxyphenyl)sulfonyl]morpholine (CAS: N/A)
  • Structure : A methoxy group at the para position of the phenyl ring introduces electron-donating effects.
  • Applications : Explored in antidiabetic drug candidates for improved bioavailability .
4-[(2-Fluorophenyl)sulfonyl]morpholine (CAS: 613657-01-5)
  • Structure : Fluorine at the ortho position introduces steric hindrance and electronegativity.
  • Key Differences : The fluorine atom increases oxidative stability and alters hydrogen-bonding patterns, as seen in Hirshfeld surface analyses of related fluorinated analogs .
  • Applications : Used in PET radiotracer development due to fluorine’s isotopic properties .
4-(4-Nitrophenyl)morpholine (CAS: 10389-51-2)
  • Structure : A nitro group replaces the sulfonyl moiety.
  • Key Differences : The nitro group confers strong electron-withdrawing effects, reducing basicity (pKa ~4.2 vs. ~6.5 for sulfonyl derivatives) and increasing reactivity in reduction reactions .
  • Applications : Intermediate in the synthesis of antimycobacterial agents .

Physicochemical Properties

Compound Melting Point (°C) logP (Predicted) Solubility (mg/mL)
4-(4-Biphenylylsulfonyl)morpholine N/A ~3.5 <0.1 (DMSO)
4-(Phenylsulfonyl)morpholine 109–110 2.1 1.2 (DMSO)
4-[(4-Methoxyphenyl)sulfonyl]morpholine 85–86 1.8 3.5 (Ethanol)
4-[(2-Fluorophenyl)sulfonyl]morpholine N/A 2.3 1.0 (DCM)
4-(4-Nitrophenyl)morpholine 142–144 1.5 0.8 (Water)

Data compiled from .

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